Methyl 4-oxo-4H-pyran-3-carboxylate
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Overview
Description
Methyl 4-oxo-4H-pyran-3-carboxylate: is a chemical compound belonging to the pyran family, characterized by a six-membered oxygen-containing ring. This compound is notable for its diverse applications in organic synthesis and its presence in various biologically active molecules. Its structure includes a pyran ring with a carboxylate ester and a ketone functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxo-4H-pyran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or methanol, and the reaction conditions may include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent reactions due to their high efficiency, atom economy, and green reaction conditions . These methods are favored for their ability to produce large quantities of the compound with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The nucleophilic methyl group can undergo condensation with aldehydes.
Substitution Reactions: The electrophilic carboxyl group can be converted into other functional groups, such as nitriles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes and bases like sodium acetate in solvents such as tetrahydrofuran (THF).
Substitution Reactions: May involve reagents like sodium cyanide for the conversion of carboxyl groups to nitriles.
Major Products:
Condensation Reactions: Yield substituted pyran derivatives.
Substitution Reactions: Produce nitrile-substituted pyran compounds.
Scientific Research Applications
Methyl 4-oxo-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its relaxant effect on smooth muscle airways is thought to be due to a possible calcium channel blockade . This mechanism is analogous to that of 1,4-dihydropyridines, which are known calcium channel blockers.
Comparison with Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a similar structure but differing in the position of the ketone group.
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A tetrahydro derivative with similar functional groups.
Uniqueness: Methyl 4-oxo-4H-pyran-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 4-oxopyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZUGWCDRSDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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